molecular formula C7H7F4N3O4 B5263731 2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B5263731
M. Wt: 273.14 g/mol
InChI Key: GGGHZLIQDKNXAS-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide is a fluorinated organic compound with the molecular formula C6H7F4N3O3. It is known for its unique chemical structure, which includes both fluorinated and methoxy functional groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropionyl chloride with 4-methoxy-1,2,5-oxadiazole-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes and receptors, while the methoxy groups contribute to its solubility and stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3,3-tetrafluoro-2-methoxypropionamide
  • 2,2,3,3-tetrafluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)piperazine
  • 2,3,3,3-tetrafluoro-2-(octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide

Uniqueness

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide stands out due to its combination of fluorinated and methoxy functional groups, which impart unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(4-methoxy-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F4N3O4/c1-16-4-3(13-18-14-4)12-5(15)6(8,17-2)7(9,10)11/h1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGHZLIQDKNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NON=C1NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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